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Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy has emerged as a groundbreaking

immunotherapy for hematological malignancies. However, its application to solid tumors has

been met with challenges, primarily due to the immunosuppressive tumor microenvironment

(TME) which can lead to T-cell exhaustion and limited infiltration. The Wnt/β-catenin signaling

pathway is a key player in tumorigenesis and immune evasion. Its aberrant activation in cancer

cells can prevent T-cell infiltration into the tumor, thereby hampering the efficacy of

immunotherapies.

The novel peptide inhibitor, hsBCL9CT-24, has been developed to specifically disrupt the

interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9). This inhibition of

the Wnt/β-catenin pathway has shown potent anti-tumor effects and the ability to remodel the

TME, making it more favorable for anti-tumor immune responses. These application notes

provide a comprehensive overview and detailed protocols for utilizing hsBCL9CT-24 to

enhance the efficacy of CAR T-cell therapy, particularly against solid tumors.

Mechanism of Action
hsBCL9CT-24 is a hydrocarbon-stapled peptide designed to mimic the binding domain of

BCL9 to β-catenin, thereby competitively inhibiting their interaction. This disruption prevents the

nuclear translocation of the β-catenin/BCL9 complex and subsequent transcription of Wnt
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target genes, which are often implicated in cell proliferation, survival, and immune suppression.

By inhibiting the Wnt pathway in tumor cells, hsBCL9CT-24 can modulate the TME by

increasing the infiltration of cytotoxic T lymphocytes (CTLs) and reducing the population of

regulatory T cells (Tregs). When used in combination with CAR T-cell therapy, hsBCL9CT-24 is

expected to create a more permissive environment for CAR T-cells to infiltrate the tumor,

persist, and exert their cytotoxic function, ultimately leading to a more robust and sustained

anti-tumor response.
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Caption: Wnt/β-catenin signaling pathway and the mechanism of hsBCL9CT-24 inhibition.
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Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the

efficacy of hsBCL9CT-24 alone and in combination with CAR T-cell therapy.

Table 1: In Vitro Efficacy of hsBCL9CT-24

Cell Line Assay Type Parameter
hsBCL9CT-24
IC₅₀

Reference

HCT116
β-catenin

Reporter Assay

Wnt/β-catenin

Inhibition
191 nM [1]

Colo320DM
Cell Growth

Assay
Growth Inhibition 1.45 µM [1]

Table 2: In Vivo Anti-Tumor Efficacy of hsBCL9CT-24 in Combination with Anti-PD-1 Therapy

Mouse Model Treatment Group
Tumor Growth
Inhibition (TGI)

Reference

CT26
hsBCL9CT-24 + anti-

PD-1
>95% [2]

LLC1
hsBCL9CT-24 + anti-

PD-1
Marked Reduction [2]

4T1
hsBCL9CT-24 + anti-

PD-1
Marked Reduction [2]

Table 3: Effect of hsBCL9CT-24 on Immune Cell Populations in Tumors
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Mouse Model Treatment
Immune Cell
Population

Fold Increase
vs. Control

Reference

CT26 hsBCL9CT-24

Effector CD8+ T

cells

(CD44+CD62L-)

>10-fold [2]

CT26 hsBCL9CT-24
Granzyme B+

CD8+ T cells
Increased [2]

CT26 hsBCL9CT-24
CD103+ CD11c+

Dendritic Cells
Increased [2]

CT26 hsBCL9CT-24
Effector CD4+ T

cells
Surged [2]

Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the synergistic

effect of hsBCL9CT-24 and CAR T-cell therapy.

Protocol 1: Generation and Expansion of CAR T-Cells
This protocol describes a general workflow for producing CAR T-cells for preclinical research.
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from whole blood

2. T-Cell Isolation
(e.g., magnetic beads)

3. T-Cell Activation
(e.g., anti-CD3/CD28 beads)

4. Lentiviral Transduction
with CAR construct

5. CAR T-Cell Expansion
(Culture with IL-2, IL-7, IL-15)

6. Quality Control
(Flow cytometry for CAR expression)
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Caption: Workflow for the generation of CAR T-cells.

Materials:

Ficoll-Paque PLUS

RosetteSep™ Human T Cell Enrichment Cocktail

Immunomagnetic beads (e.g., Dynabeads™ Human T-Activator CD3/CD28)
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Lentiviral vector encoding the CAR

Recombinant human Interleukin-2 (IL-2), IL-7, and IL-15

T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-

Streptomycin)

Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CAR)

Procedure:

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy

donor blood using Ficoll-Paque density gradient centrifugation.

T-Cell Enrichment: Enrich for T-cells from the PBMC population using a negative selection

method like the RosetteSep™ Human T Cell Enrichment Cocktail.

T-Cell Activation: Activate the enriched T-cells by culturing them with anti-CD3/CD28-coated

beads at a bead-to-cell ratio of 1:1 in T-cell culture medium.

Lentiviral Transduction: 24 hours post-activation, transduce the T-cells with the lentiviral

vector encoding the desired CAR at a multiplicity of infection (MOI) of 5-10.

Expansion of CAR T-Cells: Culture the transduced T-cells in T-cell culture medium

supplemented with IL-2 (e.g., 100 U/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 10 ng/mL) for

10-14 days. Monitor cell density and split the cultures as needed.

Quality Control: At the end of the expansion period, assess the percentage of CAR-

expressing T-cells using flow cytometry.

Protocol 2: In Vitro Cytotoxicity Assay
This protocol details a co-culture experiment to assess the enhanced cytotoxicity of CAR T-

cells in the presence of hsBCL9CT-24.

Materials:

CAR T-cells (effector cells)
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EpCAM-positive cancer cell line (target cells, e.g., HCT116, SW480)

hsBCL9CT-24

Assay medium (e.g., RPMI-1640 with 2% FBS)

Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

Procedure:

Target Cell Plating: Seed the EpCAM-positive target cells in a 96-well plate at a density of 1

x 10⁴ cells per well and allow them to adhere overnight.

hsBCL9CT-24 Treatment: The next day, treat the target cells with a range of concentrations

of hsBCL9CT-24 (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control group.

Co-culture: After 24 hours of pre-treatment, add the CAR T-cells to the wells at different

effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

Incubation: Co-culture the cells for 4-24 hours at 37°C.

Cytotoxicity Measurement: Measure the specific lysis of target cells using a standard

cytotoxicity assay according to the manufacturer's instructions.

Protocol 3: In Vivo Xenograft Mouse Model
This protocol describes an in vivo study to evaluate the enhanced anti-tumor efficacy of CAR T-

cell therapy when combined with hsBCL9CT-24.
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Caption: Experimental workflow for the in vivo evaluation of hsBCL9CT-24 and CAR T-cell
combination therapy.
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Materials:

Immunodeficient mice (e.g., NSG or NOG mice)

EpCAM-positive cancer cell line (e.g., HCT116)

Matrigel

CAR T-cells

hsBCL9CT-24

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject 1 x 10⁶ EpCAM-positive cancer cells mixed with

Matrigel into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

every 2-3 days.

Randomization: When tumors reach a volume of approximately 100 mm³, randomize the

mice into four treatment groups:

Group 1: Vehicle control

Group 2: hsBCL9CT-24 alone (e.g., 10 mg/kg, intraperitoneal injection, daily)

Group 3: CAR T-cells alone (e.g., 5 x 10⁶ cells, intravenous injection, single dose)

Group 4: hsBCL9CT-24 + CAR T-cells

Treatment Administration: Administer the treatments as per the group assignments.

Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary

endpoint is tumor growth inhibition. Survival can be a secondary endpoint.
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Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for

histological analysis, including immunohistochemistry (IHC) for CD8 to assess T-cell

infiltration and markers of T-cell exhaustion (e.g., PD-1, TIM-3).

Conclusion
The combination of the Wnt/β-catenin inhibitor hsBCL9CT-24 with CAR T-cell therapy

represents a promising strategy to overcome the challenges of treating solid tumors. By

modulating the tumor microenvironment to enhance T-cell infiltration and reduce exhaustion,

hsBCL9CT-24 has the potential to significantly improve the efficacy of CAR T-cell therapies.

The protocols provided herein offer a framework for the preclinical evaluation of this novel

combination therapy, paving the way for its potential clinical translation. Further research is

warranted to optimize dosing and scheduling and to explore the applicability of this approach

across a broader range of solid tumors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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